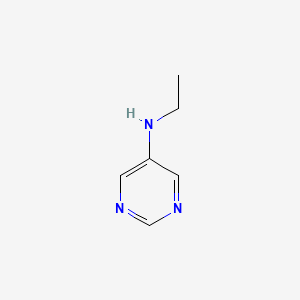
N-ethylpyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethylpyrimidin-5-amine is a heterocyclic organic compound, belonging to the pyrimidine family. It has a molecular formula of C6H9N3 and a molecular weight of 123.16 .
Molecular Structure Analysis
The molecular structure of N-ethylpyrimidin-5-amine is represented by the InChI code: 1S/C6H9N3/c1-2-9-6-3-7-5-8-4-6/h3-5,9H,2H2,1H3 .Scientific Research Applications
A2B Adenosine Receptor Antagonist
N-ethylpyrimidin-5-amine derivatives have been studied as potential A2B adenosine receptor antagonists. Research indicates that these compounds show high affinity for the A2B receptor and display efficacy in functional in vitro models, suggesting their potential in treating conditions related to adenosine receptor activities (Vidal et al., 2007).
Glycogen Synthase Kinase 3 Inhibitors
Another important application of N-ethylpyrimidin-5-amine analogues is as inhibitors of glycogen synthase kinase 3 (GSK3), a key enzyme in the regulation of glycogen synthesis. These compounds have been explored for their antidiabetic properties, exhibiting potential as new antidiabetic agents (Wagman et al., 2017).
5-HT1A Agonists
Aminopyrimidines, including N-ethylpyrimidin-5-amine variants, have been identified as novel 5-HT1A agonists. These compounds are potential candidates for treating conditions influenced by the 5-HT1A receptor, such as depression or anxiety (Dounay et al., 2009).
Hypoglycemic Agents
N-ethylpyrimidin-5-amine derivatives have also been synthesized as dual-acting hypoglycemic agents, showing effectiveness in activating glucokinase (GK) and PPARγ, important targets in diabetes treatment (Song et al., 2011).
Anticancer Activity
Several studies have explored the potential of N-ethylpyrimidin-5-amine compounds as anticancer agents. These compounds have demonstrated activity against various cancer cell lines and have been investigated as tubulin polymerization inhibitors, which is a crucial mechanism in cancer therapy (Liu et al., 2020).
Metal Ion Adsorption
N-ethylpyrimidin-5-amine has been used in the synthesis of compounds for metal ion adsorption. These compounds are valuable in environmental applications for removing metal ions from aqueous solutions (Garcia-martin et al., 2005).
Safety And Hazards
properties
IUPAC Name |
N-ethylpyrimidin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-9-6-3-7-5-8-4-6/h3-5,9H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSZTYJMTSIONZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CN=CN=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethylpyrimidin-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

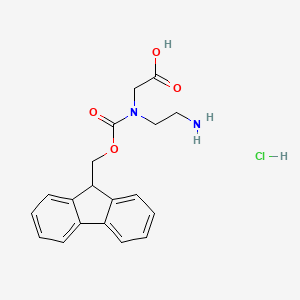
![N-(3-methoxyphenyl)-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2384961.png)
![7-Chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2384965.png)
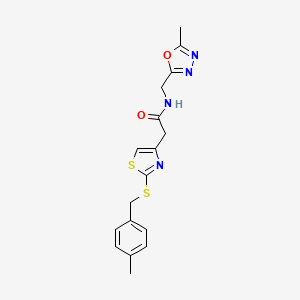
![3-{[(1-Cyclopropylethyl)amino]methyl}phenol](/img/structure/B2384970.png)
![3-(2-fluorophenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2384971.png)
![3-Benzyl-2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2384972.png)

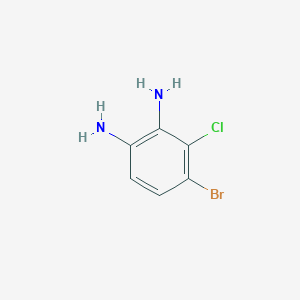
![1-[2,5-Dimethyl-1-(4-methylphenyl)-3-pyrrolyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone](/img/structure/B2384979.png)
![(3,4-Difluorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2384980.png)
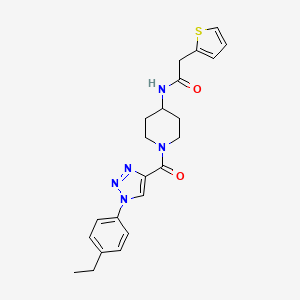
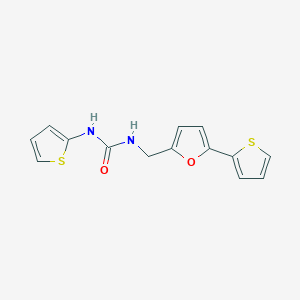
![N-(4-ethylphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2384983.png)